molecular formula C13H15NO3 B510098 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid CAS No. 366454-59-3

4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid

Cat. No.: B510098
CAS No.: 366454-59-3
M. Wt: 233.26g/mol
InChI Key: CFMQMUKMSANQMT-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid is a compound that belongs to the class of isoquinoline derivatives

Preparation Methods

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroisoquinoline with succinic anhydride under acidic conditions. This reaction typically requires the use of a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol at reflux temperature . Another method involves the use of the Bischler-Napieralski reaction, where phenylethanols and nitriles are used as starting materials to form the dihydroisoquinoline core .

Chemical Reactions Analysis

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline analogues.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMQMUKMSANQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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